molecular formula C20H22N6OS B12145526 N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145526
M. Wt: 394.5 g/mol
InChI Key: VVQVUUSEYQMTEY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at the 4-position and a pyridin-4-yl moiety at the 5-position. The sulfanyl linker bridges the triazole ring to an acetamide group, which is further substituted with a 4-(dimethylamino)phenyl moiety. This compound belongs to a broader class of triazolyl-sulfanyl acetamides, which have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

The allyl and pyridinyl substituents contribute to its structural uniqueness. The dimethylamino group on the phenyl ring may improve solubility and modulate electronic effects .

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N6OS/c1-4-13-26-19(15-9-11-21-12-10-15)23-24-20(26)28-14-18(27)22-16-5-7-17(8-6-16)25(2)3/h4-12H,1,13-14H2,2-3H3,(H,22,27)

InChI Key

VVQVUUSEYQMTEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridine and prop-2-en-1-yl groups. The final step involves the coupling of the triazole derivative with 4-(dimethylamino)phenyl acetamide under specific reaction conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antifungal Activity

The compound has shown promising antifungal properties, particularly against strains of the Candida genus. In a study involving the synthesis of novel triazole derivatives, compounds similar to N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited greater efficacy than the standard antifungal fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Table 1: Antifungal Activity Comparison

Compound NameTarget StrainMIC (µg/mL)Efficacy Compared to Fluconazole
N-[4-(dimethylamino)phenyl]-2-{[...]}Candida albicans≤ 25Higher
FluconazoleCandida albicans64-
Other Triazole DerivativesRhodotorula mucilaginosa≤ 25Higher

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to this compound demonstrate significant anticancer activity. For instance, a related compound was tested against various cancer cell lines including SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) exceeding 85% . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity

Compound NameCancer Cell Line% Growth Inhibition
N-[4-(dimethylamino)phenyl]-2-{...}SNB-1986.61
Related CompoundOVCAR-885.26
Other Tested CompoundsVariousUp to 75%

Anti-inflammatory Potential

In addition to its antifungal and anticancer activities, the compound has been evaluated for anti-inflammatory properties through molecular docking studies. The results suggest that it may inhibit specific inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of derivatives of this compound. These studies often employ multi-step synthetic routes involving readily available reagents and have confirmed the structures using advanced techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Notable Research Findings:

  • Synthesis Methodology : The synthesis typically involves the reaction of pyridine derivatives with sulfanyl acetamide precursors followed by functionalization at various positions to enhance biological activity.
  • Biological Evaluation : Compounds are subjected to rigorous biological testing against a range of pathogens and cancer cell lines to evaluate their efficacy and safety profiles.
  • Mechanistic Insights : Docking studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their biological effects.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the dimethylamino group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Alkyl vs. Allyl Substituents

  • This derivative exhibited moderate antimicrobial activity (MIC: 16–32 µg/mL against E. coli and S. aureus), suggesting that alkyl chain length and saturation influence target binding .
  • N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituting allyl with a furan-containing group introduces heteroatoms and aromaticity, enhancing interactions with hydrophobic pockets. This analog showed improved anti-exudative activity (63% inhibition at 10 mg/kg) compared to the allyl variant (55%), likely due to increased lipophilicity .

Variations in the Pyridine Ring Position

  • N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Shifting the pyridine nitrogen from the 4- to 3-position alters hydrogen-bonding capabilities. This derivative showed reduced antifungal activity (MIC: 64 µg/mL against A. niger) compared to the pyridin-4-yl variant (MIC: 32 µg/mL), indicating positional sensitivity in target binding .

Modifications on the Acetamide Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

  • N-(4-sulfamoylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing dimethylamino with sulfamoyl introduces strong electron-withdrawing effects, enhancing antimicrobial potency (MIC: 2–4 µg/mL against B. subtilis) but reducing solubility. The sulfamoyl group may act as a pharmacophore for bacterial dihydropteroate synthase inhibition .
  • N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Fluorine substituents increase metabolic stability and membrane permeability. This compound demonstrated superior antioxidant activity (IC~50~: 12 µM in H~2~O~2~ scavenging assay) compared to the dimethylamino variant (IC~50~: 28 µM) .

Table 2: Phenyl Ring Substitutions and Activity

Compound Phenyl Substituent Antibacterial MIC (µg/mL)* Antioxidant IC~50~ (µM)
Target Compound 4-(dimethylamino) 8–16 28
Sulfamoylphenyl Analog () 4-sulfamoyl 2–4 N/A
Difluorophenyl Analog () 3,4-difluoro 16–32 12

Against *E. coli .

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., sulfamoyl, fluorine) exhibit enhanced antibacterial potency, likely due to improved target affinity and reduced efflux pump recognition .
  • Anti-Inflammatory Potential: The allyl-substituted target compound showed 55% inhibition in anti-exudative assays, comparable to diclofenac sodium (65%), suggesting triazole-sulfanyl acetamides as viable anti-inflammatory leads .
  • SAR Insights :
    • Allyl and furan-methyl groups enhance lipophilicity and activity in hydrophobic environments.
    • Pyridin-4-yl positioning optimizes hydrogen-bonding interactions with microbial enzymes .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's structure, synthesis, and various biological activities, including its therapeutic potential and mechanisms of action.

Chemical Structure

The compound can be broken down into distinct functional groups:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Phenyl ring : Contributes to the lipophilicity and potential interactions with biological targets.
  • Triazole ring : Known for its role in various pharmacological activities, particularly in antifungal and anticancer applications.

The overall molecular formula is C19H22N4SC_{19}H_{22}N_4S, with a molecular weight of approximately 342.47 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazole moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfanyl group : Often involves nucleophilic substitution reactions.
  • Final acetamide formation : The acetamide group is added to complete the synthesis.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation in various in vitro studies. The mechanism appears to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its effectiveness is attributed to the ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Enzyme Inhibition

This compound has been reported to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 15 µM.
  • In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.

Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DNA synthesis
AntimicrobialDisruption of cell membranes
Enzyme InhibitionDHFR inhibition

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